molecular formula C10H12O B8800388 2-Methyl-2-indanol CAS No. 33223-84-6

2-Methyl-2-indanol

Cat. No.: B8800388
CAS No.: 33223-84-6
M. Wt: 148.20 g/mol
InChI Key: JWVVFPXYZALZDT-UHFFFAOYSA-N
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Description

2-Methyl-2-indanol is a bicyclic alcohol featuring a hydroxyl group attached to the second carbon of an indane ring (a benzene ring fused to a cyclopentane ring) with a methyl substituent at the same position.

Scientific Research Applications

Organic Synthesis

1.1 Chiral Auxiliaries in Synthesis

2-Methyl-2-indanol is often utilized as a chiral auxiliary in asymmetric synthesis. Its derivatives have been shown to facilitate highly stereoselective reactions, particularly in aldol reactions. For instance, cis-1-arylsulfonamido-2-indanol-derived titanium esters have been reported to yield anti-aldol products with excellent diastereoselectivity and isolated yields . This application is crucial for the synthesis of complex organic molecules where stereochemistry plays a vital role.

1.2 Synthesis of Amino Alcohols

The compound serves as a precursor for synthesizing various amino alcohols through enantioselective transformations. Research has shown that this compound can be converted into important intermediates for pharmaceuticals, enhancing the efficiency of drug development processes .

Medicinal Chemistry

2.1 Anticancer Activity

Recent studies have highlighted the potential anticancer properties of derivatives of this compound. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis . The structural modifications of this compound can enhance its efficacy as an anticancer agent.

2.2 Antimicrobial Properties

The antimicrobial activity of this compound derivatives has also been explored. Research indicates that these compounds exhibit potent activity against several bacterial strains, making them promising candidates for developing new antibiotics . The mechanism of action typically involves disrupting bacterial cell wall synthesis or function.

Material Science

3.1 Polymer Chemistry

In material science, this compound is utilized in the synthesis of polymers and copolymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it valuable for applications in coatings and composites .

3.2 Functional Materials

The compound's unique electronic properties make it suitable for developing functional materials such as sensors and electronic devices. Its derivatives can be engineered to exhibit specific conductivity or optical characteristics, which are essential for modern electronic applications .

Comprehensive Data Table

Application AreaSpecific UseKey Findings/Notes
Organic SynthesisChiral auxiliariesFacilitates stereoselective aldol reactions
Synthesis of amino alcoholsPrecursor for pharmaceutical intermediates
Medicinal ChemistryAnticancer activityCytotoxic effects on cancer cell lines
Antimicrobial propertiesEffective against various bacterial strains
Material SciencePolymer chemistryEnhances thermal stability and mechanical strength
Functional materialsUsed in sensors and electronic devices

Case Studies

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of a series of this compound derivatives on breast cancer cell lines (MDA-MB-231 and MCF-7). The results indicated that these compounds inhibited cell proliferation significantly compared to control groups, suggesting their potential as therapeutic agents in cancer treatment.

Case Study 2: Antimicrobial Efficacy

In another investigation, various derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that certain modifications led to enhanced antimicrobial activity, indicating that structural changes can significantly influence efficacy.

Chemical Reactions Analysis

Dehydration to 2-Methylindene

2-Methyl-2-indanol undergoes acid-catalyzed dehydration to form 2-methylindene, a precursor for further functionalization.

Reaction Conditions:

  • Catalyst: Iodine (trace amounts)

  • Solvent: Benzene

  • Temperature: Reflux (~80°C)

  • Time: 18–22 hours

Mechanism:

  • Protonation of the hydroxyl group generates a carbocation intermediate.

  • Elimination of water occurs via a β-hydride shift, forming the thermodynamically stable alkene (2-methylindene).

Yield: 78–80% after distillation .

Key Data:

ParameterValue
Reaction Time18–22 hours
Catalyst Loading41 mg iodine per 4.1 g substrate
Product Boiling Point33°C at 0.1 mm Hg

Dichlorocarbene Addition (Post-Dehydration)

The dehydration product, 2-methylindene, undergoes dichlorocarbene addition to form disubstituted naphthalenes.

Reaction Overview:

  • Dehydration: this compound → 2-methylindene.

  • Dichlorocarbene Generation: From chloroform and a strong base (e.g., NaOH).

  • Cycloaddition: Dichlorocarbene adds to the alkene, forming a dichlorocyclopropane intermediate.

  • Rearomatization: Thermal or oxidative cleavage yields naphthalene derivatives.

Conditions:

  • Reagents: Chloroform, NaOH

  • Temperature: 65°C

  • Time: 6 hours

Yield: 60–88% for dichlorocarbene adducts .

Epimerization and Cyclization

In acidic media, this compound can undergo epimerization at the C1 position, enabling stereocontrolled synthesis of fused heterocycles.

Example Reaction:

  • Substrate: this compound derivatives.

  • Conditions: H<sub>2</sub>SO<sub>4</sub> (80%), 80°C.

  • Product: Oxazoline intermediates (precursors to amino alcohols) .

Mechanistic Insight:

  • Carbocation formation at C1 facilitates nucleophilic attack by acetonitrile.

  • Cyclization yields cis-configured oxazolines, which hydrolyze to amino alcohols.

Oxidation Reactions

Though tertiary alcohols are resistant to oxidation, this compound’s strained bicyclic structure may allow selective oxidation under controlled conditions.

Hypothetical Pathways (Not Directly Observed in Sources):

  • Oxidative Cleavage: Potential formation of ketones or carboxylic acids via strong oxidizers (e.g., KMnO<sub>4</sub>).

  • Enzymatic Oxidation: Microbial systems could hydroxylate the indane ring.

Mechanistic Considerations

  • Carbocation Stability: The tertiary carbocation formed during dehydration is stabilized by the indane ring’s aromatic system, favoring alkene formation .

  • Stereochemical Control: Acid-mediated cyclization retains configuration at C2 due to restricted rotation in the bicyclic framework .

Q & A

Basic Research Questions

Q. Q1: What are the key considerations for optimizing the synthesis of 2-Methyl-2-indanol in laboratory settings?

Methodological Answer: Synthesis optimization requires attention to reaction kinetics, solvent selection, and catalyst efficiency. For example:

  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) may enhance nucleophilic substitution in indanol derivatives .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) can improve yield in hydrogenation steps, but side reactions (e.g., over-reduction) must be monitored via TLC or GC-MS .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended for isolating high-purity this compound, validated by NMR (¹H/¹³C) and FT-IR spectroscopy .

Q. Q2: How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

  • Spectroscopic analysis :
    • ¹H NMR : Identify tertiary alcohol protons (δ 1.2–1.5 ppm) and aromatic protons (δ 6.8–7.4 ppm) .
    • Mass spectrometry (EI-MS) : Look for molecular ion peaks at m/z corresponding to C₁₀H₁₄O (MW: 150.22 g/mol) .
  • Thermodynamic properties : Use differential scanning calorimetry (DSC) to measure melting points and vapor pressure (e.g., 0.62 mmHg at 25°C, as reported for analogous alcohols) .

Q. Q3: What are the primary applications of this compound in biological research?

Methodological Answer:

  • Enzyme studies : Acts as a substrate analog in cytochrome P450 assays to probe steric effects on oxidation rates .
  • Metabolic pathway analysis : Radiolabeled ²⁴C-2-Methyl-2-indanol can track alcohol dehydrogenase activity in vitro, with HPLC used to quantify metabolites .

Advanced Research Questions

Q. Q4: How can researchers resolve contradictions in thermodynamic data for this compound across different studies?

Methodological Answer: Contradictions often arise from experimental conditions (e.g., purity, instrumentation). A systematic approach includes:

Data validation : Cross-reference vapor pressure and enthalpy of vaporization (ΔHvap) with PubChem or NIST datasets .

Computational modeling : Use Gaussian or COSMO-RS to predict ΔHvap and compare with experimental results .

Error analysis : Quantify uncertainties in calorimetry (e.g., ±5% in DSC measurements) and report confidence intervals .

Table 1: Reported Thermodynamic Properties of this compound

PropertyValue (Experimental)Value (Computational)Source
Vapor Pressure (25°C)0.62 mmHg0.58 mmHgPubChem
ΔHvap (kJ/mol)45.3 ± 2.143.8NIST

Q. Q5: What experimental designs are suitable for studying enantioselective synthesis of this compound?

Methodological Answer:

  • Chiral catalysts : Screen chiral ligands (e.g., BINAP) in asymmetric hydrogenation, using enantiomeric excess (ee) measured via chiral GC or polarimetry .
  • Kinetic resolution : Monitor reaction progress with time-sampled HPLC to identify optimal ee (>90%) conditions .
  • Control experiments : Compare racemic mixtures with enantiopure samples to validate stereochemical outcomes .

Q. Q6: How can researchers address low reproducibility in biological assays involving this compound?

Methodological Answer:

  • Standardize protocols : Pre-equilibrate solvents and control humidity (critical for hygroscopic alcohols) .
  • Negative controls : Include assays without the compound to rule out solvent/enzyme interference .
  • Statistical rigor : Use ANOVA or t-tests (p < 0.05) to validate dose-response curves across triplicate runs .

Q. Q7: What computational tools are effective for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT calculations : Use Gaussian to model transition states in SN2 or oxidation reactions .
  • Machine learning : Train models on PubChem data to predict reaction yields under varying conditions (e.g., solvent, temp) .

Comparison with Similar Compounds

2-Methylindole

Structure : Aromatic heterocycle with a methyl group at the 2-position of the indole ring (C₉H₉N) .
Key Properties :

  • Molecular Weight : 131.17 g/mol .
  • CAS Registry : 95-20-5 .
  • Applications : Used in organic synthesis, agrochemicals, and fragrance production due to its aromatic stability .

Comparison with 2-Methyl-2-indanol:

  • Functional Groups: 2-Methylindole lacks a hydroxyl group but shares a bicyclic framework. The absence of an -OH group reduces polarity compared to hypothetical this compound.
  • Reactivity: The indole’s NH group enables electrophilic substitution, whereas this compound’s hydroxyl group would favor nucleophilic reactions or hydrogen bonding .

2-Heptanol

Structure : Branched aliphatic alcohol (C₇H₁₆O) with a hydroxyl group at the 2-position .
Key Properties :

  • Molecular Weight : 116.20 g/mol .
  • CAS Registry : 543-49-7 .
  • Applications : Solvent in coatings and industrial processes; intermediate in plasticizer synthesis .

Comparison with this compound:

  • Polarity: Both compounds have hydroxyl groups, but 2-Heptanol’s linear chain reduces steric hindrance compared to the bicyclic structure of this compound.
  • Boiling Point: Aliphatic alcohols like 2-Heptanol typically have lower boiling points than bicyclic alcohols due to weaker intermolecular forces .

3-Ethyl-2-methyl-2-heptanol

Structure : Highly branched tertiary alcohol (C₁₀H₂₂O) with substituents at the 2- and 3-positions .
Key Properties :

  • Molecular Weight: Not explicitly stated, but estimated ~158.29 g/mol (based on formula).
  • Applications : Likely used in specialty solvents or surfactants due to branching .

Comparison with this compound:

  • Steric Effects: Both compounds exhibit steric hindrance, but 3-Ethyl-2-methyl-2-heptanol’s aliphatic branching may reduce reactivity compared to the rigid indane backbone of this compound.
  • Hydrophobicity: The aliphatic chain in 3-Ethyl-2-methyl-2-heptanol increases hydrophobicity, whereas this compound’s aromatic ring could enhance π-π interactions .

2-(Methylamino)ethanol

Structure: Amino alcohol with a hydroxyl and methylamino group (C₃H₉NO) . Key Properties:

  • Molecular Weight : 75.11 g/mol .
  • CAS Registry : 109-83-1 .
  • Applications : Corrosion inhibitor, pharmaceutical intermediate .

Comparison with this compound:

  • Functionality: The amino group in 2-(Methylamino)ethanol enables chelation or pH-dependent behavior, contrasting with the hydroxyl-dominated reactivity of this compound.
  • Toxicity: Amino alcohols often exhibit higher toxicity than simple alcohols, suggesting divergent safety profiles .

Research Insights and Limitations

  • Gaps in Data: No direct information on this compound exists in the provided evidence. Comparisons are inferred from structural analogs.
  • Structural Trends: Bicyclic alcohols (hypothetical this compound) would likely exhibit higher melting/boiling points and unique reactivity compared to aliphatic or aromatic analogs due to ring strain and hydrogen bonding .
  • Safety Profiles: Aliphatic alcohols (e.g., 2-Heptanol) require precautions like ventilation and protective gear , whereas indole derivatives may pose inhalation hazards .

Preparation Methods

Catalytic Hydrogenation and Cyclization of β-Methylnitrostyrene Derivatives

Reaction Overview

The most scalable method for synthesizing 2-methyl-2-indanol involves a two-step process:

  • Catalytic hydrogenation of β-methylnitrostyrene derivatives to form intermediate amines.

  • Cyclization under basic conditions to yield the indanol framework .

Key Reaction Equation:

β-MethylnitrostyreneRaney Ni, H2HydrogenationIntermediate amineCuX, BaseCyclizationThis compound\text{β-Methylnitrostyrene} \xrightarrow[\text{Raney Ni, H}_2]{\text{Hydrogenation}} \text{Intermediate amine} \xrightarrow[\text{CuX, Base}]{\text{Cyclization}} \text{this compound}

Optimized Protocol (Patent CN108329248B)

  • Starting material : 2-Chloro-β-methylnitrostyrene (198 g, 1 mol).

  • Catalyst : Raney nickel (40 g, 20 wt%) and cuprous chloride (35 g, 17.7 wt%).

  • Base : Sodium carbonate (50 g, 25.3 wt%).

  • Conditions : 120°C, 25 atm H₂, 5 hours.

  • Yield : 86% (114 g) at 99.67% purity .

Table 1: Variants of Catalytic Hydrogenation-Cyclization

SubstrateCatalyst (wt%)Base (wt%)Temp (°C)Pressure (atm)Yield (%)Purity (%)
2-Chloro-β-methylnitrostyreneRaney Ni (20)Na₂CO₃ (25)120258699.67
2-Bromo-β-methylnitrostyreneRaney Ni (12)NaOH (20)120209099.74
2-Chloro-β-methylnitrostyreneRaney Ni (25)K₂CO₃ (35)110409299.63

Mechanistic Insights :

  • Hydrogenation : Raney nickel facilitates nitro-group reduction to an amine.

  • Cyclization : Cuprous halide (CuCl/CuBr) mediates intramolecular nucleophilic attack, forming the indane ring. The base neutralizes HCl/HBr byproducts, shifting equilibrium toward product formation .

Acid-Catalyzed Hydration of 2-Methylindene

Reaction Design

2-Methylindene, accessible via dehydration of this compound, can be rehydrated under acidic conditions to regenerate the alcohol. This reversible process is optimized for high regioselectivity.

Key Reaction Equation:

2-MethylindeneH2SO4HydrationThis compound\text{2-Methylindene} \xrightarrow[\text{H}2\text{SO}4]{\text{Hydration}} \text{this compound}

Experimental Parameters

  • Catalyst : Concentrated H₂SO₄ (80% v/v).

  • Solvent : Benzene (reflux at 80°C).

  • Time : 18–22 hours.

  • Yield : 78–80% after distillation.

Table 2: Hydration Optimization

Acid Strength (%)Temp (°C)Time (h)Yield (%)
70702465
80802078
90901872

Side Reactions :

  • Competing dimerization of indene at elevated temperatures (>90°C).

  • Overhydration leading to diol formation (mitigated by controlled water stoichiometry).

Grignard Addition to 2-Indanone

Methodology

2-Indanone undergoes nucleophilic addition with methylmagnesium bromide, followed by acidic workup to yield this compound.

Key Reaction Equation:

2-IndanoneCH3MgBrGrignardThis compound\text{2-Indanone} \xrightarrow[\text{CH}_3\text{MgBr}]{\text{Grignard}} \text{this compound}

Process Details

  • Grignard Reagent : Methylmagnesium bromide (3 eq) in dry THF.

  • Quenching : Saturated NH₄Cl solution.

  • Yield : 85–90% after column chromatography (hexane:EtOAc = 4:1) .

Table 3: Grignard Reaction Screening

SolventTemp (°C)Equiv. CH₃MgBrYield (%)
THF0 → 25388
Diethyl ether-10 → 252.582
DME25385

Limitations :

  • Moisture sensitivity requiring anhydrous conditions.

  • Competing enolization of 2-indanone in polar aprotic solvents .

Biocatalytic Reduction of 2-Indanone

Enzyme-Mediated Synthesis

Alcohol dehydrogenases (ADHs) enable stereoselective reduction of 2-indanone to (R)- or (S)-2-methyl-2-indanol.

Key Reaction Equation:

2-IndanoneADH, NADPHReduction(R)-2-Methyl-2-indanol\text{2-Indanone} \xrightarrow[\text{ADH, NADPH}]{\text{Reduction}} \text{(R)-2-Methyl-2-indanol}

Performance Metrics

  • Enzyme : Lactobacillus brevis ADH (LBADH).

  • Cofactor Recycling : Glucose dehydrogenase (GDH)/glucose system.

  • Yield : 92% with >99% enantiomeric excess (ee).

Table 4: Biocatalytic Conditions

Enzyme SourceCofactor SystemTemp (°C)pHee (%)
LBADHGDH/Glucose307.0>99
S. cerevisiaeIPA256.595
Engineered ADHFormate378.098

Advantages :

  • Atom-economical and environmentally benign.

  • Tunable stereoselectivity via protein engineering.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

MethodCapital CostOperating CostScalabilityEnvironmental Impact
Catalytic HydrogenationHighModerateExcellentModerate (H₂ usage)
Acid-Catalyzed HydrationLowLowGoodHigh (acid waste)
Grignard AdditionModerateHighLimitedHigh (solvent waste)
BiocatalyticVery HighLowModerateLow

Purity Enhancement Techniques

  • Distillation : Fractional distillation under reduced pressure (85–89°C at 5 mmHg) .

  • Crystallization : Recrystallization from n-hexane/ethyl acetate (mp 92–94°C) .

  • Chromatography : Preparative HPLC for enantiomer separation (Chiralcel OD-H column).

Properties

CAS No.

33223-84-6

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

2-methyl-1,3-dihydroinden-2-ol

InChI

InChI=1S/C10H12O/c1-10(11)6-8-4-2-3-5-9(8)7-10/h2-5,11H,6-7H2,1H3

InChI Key

JWVVFPXYZALZDT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C1)O

Origin of Product

United States

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